N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H22N6 and its molecular weight is 370.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Pyrazole Derivatives Synthesis
Pyrazole derivatives, including those with a structure closely related to N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been synthesized and characterized. These compounds were studied for their crystal structures and theoretical physical and chemical properties. This research contributes to understanding the geometrical parameters and potential biological activities against breast cancer and microbes (Titi et al., 2020).
Pyrazolopyrimidines as Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines has been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the potential of these compounds, which share a core structure with the queried compound, in developing new therapeutic agents (Rahmouni et al., 2016).
Pyrimidine Derivatives as Antimicrobial Additives
Pyrimidine derivatives have been investigated for their antimicrobial properties when incorporated into polyurethane varnish and printing ink paste. This study provides insights into the application of these compounds in enhancing the antimicrobial effects of coatings and inks (El‐Wahab et al., 2015).
Biological Evaluation
Anticancer Activities of Pyrazolo[3,4-b]pyridin-pyrimidin-2-amines
A series of compounds including N-phenyl-imidazo[4,5-b]pyridin-2-amines and similar derivatives have been synthesized and tested for their anti-proliferative activities against human colon and breast carcinoma cell lines. These studies contribute to the search for new anticancer agents (Lukasik et al., 2012).
Antimicrobial and Insecticidal Potential
The synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for antimicrobial and insecticidal activities illustrate the broad spectrum of potential applications for compounds related to this compound (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex compound with potential therapeutic applications. Similar pyrimidine derivatives have been known to target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Mode of Action
It is suggested that the compound might interact with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Similar compounds have been known to affect pathways related to their targets, such as the dhfr, kinase, and biotin carboxylase pathways .
Pharmacokinetics
It is suggested that the compound’s degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
Similar compounds have been known to exhibit excellent inhibition and antiproliferative activities .
Action Environment
It is suggested that the compound’s lipophilicity might play a role in its ability to diffuse into cells in different environments .
Properties
IUPAC Name |
N-(3-methylphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-16-8-7-9-17(14-16)24-20-19-15-23-28(18-10-3-2-4-11-18)21(19)26-22(25-20)27-12-5-6-13-27/h2-4,7-11,14-15H,5-6,12-13H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEQAAHVOWDNIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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